molecular formula C10H12 B1199621 4-Allyltoluene CAS No. 3333-13-9

4-Allyltoluene

Cat. No. B1199621
CAS RN: 3333-13-9
M. Wt: 132.2 g/mol
InChI Key: WAEOXIOXMKNFLQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Allyltoluene and related compounds often involves catalytic processes or specific reaction mechanisms. For example, the (4+3)-cycloaddition reaction utilizing allylic cations as dienophiles has been highlighted as a powerful method for direct synthesis of seven-membered rings, showcasing the versatility of allyl-containing compounds in organic synthesis (Harmata, 2010). Additionally, ethylene and p-allyltoluene copolymers have been synthesized, indicating the potential of 4-Allyltoluene in polymer chemistry (Li et al., 2005).

Molecular Structure Analysis

The molecular structure of 4-Allyltoluene enables a variety of chemical transformations due to the presence of both allyl and aromatic moieties. Detailed structural analyses, such as those conducted via DFT and ab initio HF calculations, offer insights into the vibrational bands, chemical shifts, and overall stability of the molecule (Karakurt et al., 2010).

Chemical Reactions and Properties

4-Allyltoluene undergoes numerous chemical reactions, leveraging the reactivity of the allyl group. For instance, allylation reactions have been explored for the synthesis of complex molecules, highlighting the compound's utility in organic synthesis (Alcaide et al., 2000). The dienol-benzene rearrangement of allyldienols to produce mixtures of allyltoluenes further demonstrates the compound's interesting reaction pathways and potential for creating diverse molecular architectures (Hansen et al., 1968).

Physical Properties Analysis

The physical properties of 4-Allyltoluene, such as melting and boiling points, solubility, and density, are crucial for its application in various chemical processes. While specific studies focusing on these properties were not identified in the current literature search, they can generally be inferred from the compound's molecular structure and comparison with similar organic compounds.

Chemical Properties Analysis

4-Allyltoluene's chemical properties, including reactivity towards nucleophiles, electrophiles, and radicals, define its role in synthetic chemistry. The palladium-catalyzed 1,4-difunctionalization of butadiene to form skipped polyenes is one example of its reactivity, enabling the formation of complex organic molecules (McCammant et al., 2013). Furthermore, the mild rhodium(III)-catalyzed C-H allylation highlights the potential for direct and stereoselective synthesis of (E)-allylic alcohols, showcasing the versatility of 4-Allyltoluene in facilitating selective chemical transformations (Zhang et al., 2014).

Scientific Research Applications

Methods of Application or Experimental Procedures:
In the study referenced, the electroantennography (EAG) technique was used to measure the antennal olfactory response of the Mediterranean fruit fly to 4-Allyltoluene . This involves applying a voltage across the insect’s antenna and measuring the resulting electrical signal as the insect responds to the aroma of the compound.

Results or Outcomes:
The study found that 4-Allyltoluene elicited a significant olfactory response in the Mediterranean fruit fly . This suggests that the compound could be used as an attractant in traps or other pest control strategies.

Methods of Application or Experimental Procedures:
Eugenol is commonly obtained by hydrodistillation, steam distillation, or soxhlet extraction . It has been extensively used in cosmetics, in the food processing industry, and also as a starting material for total synthesis of several natural products .

Results or Outcomes:
The chemistry of this natural component emphasizes its potential impact in the synthesis of novel drugs, compounds that can be useful for human resources . Therefore, the methodologies of synthesis, pharmacological properties, and further applications of eugenol derivatives have been reviewed .

Methods of Application or Experimental Procedures:
The specific methods of application or experimental procedures in proteomics research are not detailed in the source .

Results or Outcomes:
The specific results or outcomes obtained in proteomics research using 4-Allyltoluene are not detailed in the source .

properties

IUPAC Name

1-methyl-4-prop-2-enylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12/c1-3-4-10-7-5-9(2)6-8-10/h3,5-8H,1,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAEOXIOXMKNFLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4062983
Record name Benzene, 1-methyl-4-(2-propenyl)-
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Molecular Weight

132.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Allyltoluene

CAS RN

3333-13-9
Record name 4-Allyltoluene
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Record name 4-Isopropenyltoluene
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Record name 4-Allyltoluene
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Record name Benzene, 1-methyl-4-(2-propen-1-yl)-
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Record name Benzene, 1-methyl-4-(2-propenyl)-
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Record name p-allyltoluene
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Record name 4-ALLYLTOLUENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
41
Citations
N Tabanca, M Masi, ND Epsky, P Nocera, A Cimmino… - Molecules, 2019 - mdpi.com
Ceratitis capitata, the Mediterranean fruit fly, is one of the most serious agricultural pests worldwide responsible for significant reduction in fruit and vegetable yields. Eradication is …
Number of citations: 12 www.mdpi.com
B Crociani, S Antonaroli, M Burattini, P Paoli… - Dalton …, 2010 - pubs.rsc.org
… bromide with p-tolylboronic acid is catalyzed by [PdCl(PNO)]/K 2 CO 3 to give 4-allyltoluene. … 3 can be carried out under catalytic conditions to give a satisfactory yield of 4-allyltoluene. …
Number of citations: 23 pubs.rsc.org
WE McCormack, M Orchin - Journal of Organometallic Chemistry, 1977 - Elsevier
… 135 The same isomerization procedure was used as above except that the ratio of allybenzene-a,a-d2 to 4-allyltoluene was 1:4_63_ The reaction was allowed to proceed for 8 min, …
Number of citations: 20 www.sciencedirect.com
C Engelin, T Jensen, S Rodriguez-Rodriguez… - ACS …, 2013 - ACS Publications
… Performing a comparative allylic C–H alkylation experiment between 2 and 4-allyltoluene … 2 and 4-allyltoluene to check for deuterium scrambling, but no scrambling was observed. …
Number of citations: 81 pubs.acs.org
L Wang, J Yu - Science China Materials, 2023 - Springer
… and TH of a closed-shell unsaturated organic compound, 4-allyltoluene (H2C=CH–CH2–R). … A high yield of 86% was achieved for the hydrogenation of 4-allyltoluene. Using this strategy…
Number of citations: 0 link.springer.com
BM Trost, DA Thaisrivongs… - Angewandte Chemie, 2013 - Wiley Online Library
Metal-catalyzed asymmetric allylic alkylation (AAA) reactions, particularly those employing palladium,[1] copper,[2] iridium,[3] or molybdenum,[4] have found broad utility in the …
Number of citations: 123 onlinelibrary.wiley.com
JW Faller, RG Kultyshev - Organometallics, 2002 - ACS Publications
… of small amounts of 4-allyltoluene was observed. Surprisingly, in a … to 4-allyltoluene, addition of AsPh 3 as a ligand (1:1) was more effective, resulting in 27% conversion to 4-allyltoluene…
Number of citations: 80 pubs.acs.org
WE McCormack - 1976 - search.proquest.com
Roos and Orchin (5) have reported the catalytic isomer-ization of allylbenzene by cobalt deûterocarbonyl to give jtrans-propenylbenzene as the major product, with about 5% deuterium …
Number of citations: 2 search.proquest.com
S Doobary, AJJ Lennox - Synlett, 2020 - thieme-connect.com
… For example, 4-allyltoluene (a representative electron-rich substrate) decomposed and produced a low yield of the corresponding product because the substrate oxidises more readily …
Number of citations: 8 www.thieme-connect.com
H Mayr, G Lang, AR Ofial - Journal of the American Chemical …, 2002 - ACS Publications
… The analogous reaction of 1d + with 4-allyltoluene led to a slight increase in the yield of the … Boron trichloride gas (200 mL, 8.90 mmol) and 4-allyltoluene (397 mg, 3.00 mmol) were then …
Number of citations: 104 pubs.acs.org

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